Dideuterio(pyridin-2-yl)methanamine
Overview
Description
Dideuterio(pyridin-2-yl)methanamine is a deuterated analog of pyridin-2-ylmethanamine, where two hydrogen atoms are replaced by deuterium. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of deuterium can influence the chemical and physical properties of the compound, making it useful for specific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dideuterio(pyridin-2-yl)methanamine typically involves the deuteration of pyridin-2-ylmethanamine. One common method is the reduction of pyridin-2-ylmethyl cyanide with deuterium gas in the presence of a catalyst. Another approach involves the use of deuterated reagents in the synthesis of pyridin-2-ylmethanamine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using deuterium gas and catalysts. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dideuterio(pyridin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridin-2-yl-methanone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Reduction: Reducing agents such as hydrogen gas and metal catalysts are used to produce various amine derivatives.
Substitution: Substitution reactions often involve halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions include pyridin-2-yl-methanones, various amine derivatives, and substituted pyridin-2-ylmethanamine compounds.
Scientific Research Applications
Dideuterio(pyridin-2-yl)methanamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a deuterated standard in NMR spectroscopy.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of deuterated compounds for various industrial applications, including materials science and catalysis.
Mechanism of Action
The mechanism of action of dideuterio(pyridin-2-yl)methanamine involves its interaction with molecular targets and pathways. The presence of deuterium can affect the compound’s binding affinity and reactivity, leading to different biological and chemical effects compared to its non-deuterated counterpart. The specific pathways and targets depend on the context of its use, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-ylmethanamine: The non-deuterated analog, which has similar chemical properties but different physical properties due to the absence of deuterium.
Deuterated Amines: Other deuterated amines, such as dideuterio(phenyl)methanamine, which share similar deuteration but differ in the aromatic ring structure.
Uniqueness
Dideuterio(pyridin-2-yl)methanamine is unique due to the presence of deuterium, which can influence its chemical reactivity, stability, and interactions with biological systems. This makes it valuable for specific research applications where deuterium’s effects are desired.
Properties
IUPAC Name |
dideuterio(pyridin-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-5-6-3-1-2-4-8-6/h1-4H,5,7H2/i5D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXFMYVTSLAQMO-BFWBPSQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC=CC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401307952 | |
Record name | 2-Pyridinemethan-α,α-d2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401307952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
475502-21-7 | |
Record name | 2-Pyridinemethan-α,α-d2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=475502-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinemethan-α,α-d2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401307952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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